1,2,3,4-Tetrafluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

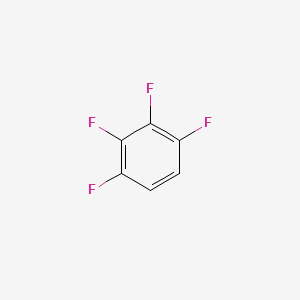

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFIIXUNAKEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870605 | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

49.5 [mmHg] | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-62-2, 28016-01-5 | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028016015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 551-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66365S2RFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 1,2,3,4-tetrafluorobenzene

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrafluorobenzene (B1293379)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 551-62-2). The information is compiled for professionals in research, science, and drug development who utilize fluorinated aromatic compounds in their work. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for physical property determination.

Core Physical Properties

This compound is a versatile fluorinated aromatic compound with applications in organic synthesis, particularly as a solvent and an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique properties, imparted by the four fluorine atoms on the benzene (B151609) ring, enhance its chemical stability and reactivity.[1]

Data Presentation

The following table summarizes the key , compiled from various sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₄ | [1][2][3] |

| Molecular Weight | 150.07 g/mol | [3][4] |

| 150.08 g/mol | [1][5][6] | |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Melting Point | -27 °C | [2] |

| -42 °C | [1][5][6][7] | |

| Boiling Point | 85-87 °C | [2] |

| 94 °C | [1][5][6] | |

| 95 °C | [7] | |

| Density | 1.4 g/mL at 25 °C | [7] |

| 1.400 g/mL | [6] | |

| 1.43 g/mL | [1][5] | |

| Refractive Index | n20/D 1.408 | [6] |

| n20D 1.41 | [1][5] | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene) | [2] |

Experimental Protocols

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting point range.[8]

Method 1: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate calorimetric method for determining melting points.[9][10]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] During a phase transition, such as melting, the sample will absorb heat, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.[9]

-

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is increased at a constant rate.

-

The heat flow to the sample and reference is monitored, and the difference is plotted against temperature.

-

The onset temperature of the endothermic peak corresponding to melting is determined.[11]

-

Method 2: Capillary Tube Method

This is a traditional and widely used method for melting point determination.[8][11]

-

Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.[8]

-

Procedure:

-

A small amount of solidified this compound is introduced into a thin-walled capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus.[8]

-

The sample is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[8]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Method: Ebulliometry

Ebulliometry is a precise method for measuring the boiling point of liquids.[12] An ebulliometer is an instrument designed for this purpose.[13][14]

-

Principle: An ebulliometer measures the temperature of the vapor-liquid equilibrium. By using a reference substance with a known boiling point (like water), the boiling point of the sample can be determined with high accuracy.[15]

-

Procedure:

-

The ebulliometer is filled with this compound.

-

The liquid is heated to its boiling point.

-

The apparatus is designed to ensure that the thermometer is measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The temperature is recorded from a calibrated thermometer or a resistance temperature detector (RTD) once a stable reading is achieved.[13] The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

Density Determination

Density is the mass of a substance per unit volume.

Method: Pycnometry

A pycnometer is a glass flask with a specific volume used for the precise measurement of the density of liquids.[16][17][18]

-

Principle: The density of a liquid is determined by measuring the mass of a known volume of that liquid.[19][20]

-

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured (m_pyc).

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured (m_pyc+ref). The volume of the pycnometer can then be calculated.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is measured (m_pyc+sample).

-

The density of the sample is calculated using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc where V_pyc = (m_pyc+ref - m_pyc) / ρ_ref

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Method: UV-Visible Spectroscopy

For compounds that absorb ultraviolet or visible light, spectroscopy can be used to determine solubility.

-

Principle: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of absorbance versus concentration, the concentration of a saturated solution (i.e., the solubility) can be determined.

-

Procedure:

-

A series of solutions of this compound in a specific solvent with known concentrations are prepared.

-

The UV-Vis absorption spectrum of each solution is measured to determine the wavelength of maximum absorbance (λ_max).

-

A calibration curve is constructed by plotting the absorbance at λ_max against the concentration of the standard solutions.

-

A saturated solution of this compound is prepared by adding an excess amount of the compound to the solvent and allowing it to equilibrate.

-

The saturated solution is filtered to remove any undissolved solid.

-

The absorbance of the clear, saturated solution is measured at λ_max.

-

The concentration of the saturated solution is determined from the calibration curve, which corresponds to the solubility of the compound in that solvent at that temperature.[21][22]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical compound like this compound.

Workflow for Physical Property Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H2F4 | CID 11084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 551-62-2 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. calnesis.com [calnesis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. westlab.com [westlab.com]

- 12. merriam-webster.com [merriam-webster.com]

- 13. Ebulliometer - Wikipedia [en.wikipedia.org]

- 14. Ebullioscope - Wikipedia [en.wikipedia.org]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. Pycnometers | Fisher Scientific [fishersci.com]

- 17. mt.com [mt.com]

- 18. che.utah.edu [che.utah.edu]

- 19. fpharm.uniba.sk [fpharm.uniba.sk]

- 20. scribd.com [scribd.com]

- 21. scirp.org [scirp.org]

- 22. researchgate.net [researchgate.net]

chemical structure of 1,2,3,4-tetrafluorobenzene

An In-Depth Technical Guide to 1,2,3,4-Tetrafluorobenzene

Introduction

This compound is a fluorinated aromatic compound with the molecular formula C₆H₂F₄.[1] It is a colorless liquid that serves as a versatile building block and intermediate in various chemical industries.[1] The presence of four fluorine atoms on the benzene (B151609) ring imparts unique chemical and physical properties, such as enhanced thermal stability and altered reactivity, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a benzene ring substituted with four fluorine atoms on adjacent carbon atoms.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 551-62-2[2][3][4][5] |

| Molecular Formula | C₆H₂F₄[1][2][3][4] |

| Molecular Weight | 150.07 g/mol [2][3][5] |

| InChI | InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H[3] |

| InChIKey | SOZFIIXUNAKEJP-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C(=C1F)F)F)F[3] |

| Synonyms | 2,3,4,5-Tetrafluorobenzene[3][6][7] |

Physicochemical Properties

This compound is a stable, highly flammable liquid.[8] It is generally insoluble in water but soluble in most organic solvents like ethanol (B145695) and ether.[1]

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2] |

| Melting Point | -42 °C[2] |

| Boiling Point | 94-95 °C[2][8] |

| Density | 1.40 - 1.43 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.408 - 1.41[2] |

| Vapor Pressure | 49.5 mmHg[3] |

| Flash Point | 20 °C (68 °F) - closed cup[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR : The proton NMR spectrum shows signals corresponding to the two hydrogen atoms on the aromatic ring.

-

¹³C NMR : The carbon NMR spectrum provides information about the six carbon atoms in the benzene ring, with the fluorine substitutions influencing their chemical shifts.

-

¹⁹F NMR : The fluorine NMR spectrum is characteristic of the four distinct fluorine environments.

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to its molecular weight (m/z = 150).[3][7]

-

Infrared Spectroscopy (IR) : The IR spectrum displays characteristic absorption bands for C-H and C-F bonds and aromatic C=C stretching.[6]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, including the direct fluorination of benzene.[1] A well-documented method involves a two-step synthesis starting from 2-chloroheptafluorotoluene.[9]

Experimental Protocol: Two-Step Synthesis[10]

This method involves the hydrolysis of 2-chloroheptafluorotoluene followed by reduction.

Step 1: Hydrolysis of 2-chloroheptafluorotoluene

-

Apparatus : A reaction tube packed with alumina (B75360).

-

Procedure : Pass 2-chloroheptafluorotoluene over the alumina catalyst at high temperatures in the presence of steam.

-

Products : This step yields 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride (B91410) and its decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reduction of 2,3,4,5-tetrafluorochlorobenzene

-

Reagents : 2,3,4,5-tetrafluorochlorobenzene, hydrogen gas, and a palladium catalyst.

-

Procedure : The 2,3,4,5-tetrafluorochlorobenzene obtained from Step 1 is reduced with hydrogen gas over a palladium catalyst.

-

Conditions : The reaction is carried out at 280°C and atmospheric pressure.[9]

-

Product : The reduction replaces the chlorine atom with a hydrogen atom, yielding this compound.[9] The final product can be purified by distillation.

Chemical Reactivity and Applications

The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Applications in Research and Drug Development

-

Synthetic Intermediate : It is a key intermediate in the synthesis of more complex fluorinated aromatics, which are incorporated into pharmaceuticals and agrochemicals to enhance their biological activity and metabolic stability.[2] The introduction of fluorine can favorably alter properties like lipophilicity and pKa, which are critical for drug efficacy.[10]

-

Solvent : Its unique properties make it an effective solvent for various organic reactions, particularly in the synthesis of other fluorinated compounds.[1][2]

-

Material Science : It is used in the development of advanced materials, including high-performance polymers and coatings, due to the enhanced thermal and chemical resistance conferred by the fluorine atoms.[2]

-

Fluorination Reagent : The compound can act as a source of fluorine in certain fluorination reactions.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor. It is also a skin and eye irritant.[3][5]

-

GHS Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5]

-

Precautions : Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Store at 2-8 °C in a tightly sealed container.[2]

Visualizations

Caption: Logical workflow for the synthesis and analytical characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H2F4 | CID 11084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1,2,3,4-四氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 7. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 8. This compound | 551-62-2 [chemicalbook.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 1,2,3,4-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene (B1293379) is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, metabolic resistance, and binding affinity. This guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound, with a focus on detailed experimental protocols and comparative data.

While the broader field of polyfluoroalkyl substances (PFAS) has a history dating back to the 1930s, the specific discovery and initial synthesis of many individual fluorinated aromatic compounds are documented in the chemical literature of the mid-20th century as the field of fluorine chemistry expanded. The synthesis of this compound was first reported in 1959 by L.A. Wall and his colleagues at the National Bureau of Standards. Their work focused on the preparation of various tetrafluorobenzene isomers, providing a foundational method for accessing this particular substitution pattern.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most well-documented and efficient method being the two-step synthesis from 2-chloroheptafluorotoluene. Other potential methods include the direct fluorination of benzene (B151609) and the dehydrofluorination of 1,2,3,4-tetrafluorotoluene.[2]

Primary Synthesis Route: From 2-Chloroheptafluorotoluene

This two-step synthesis involves the hydrolysis of the trifluoromethyl group of 2-chloroheptafluorotoluene, followed by the reductive dechlorination of the resulting 2,3,4,5-tetrafluorochlorobenzene.

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene to 2,3,4,5-Tetrafluorochlorobenzene

The trifluoromethyl group is hydrolyzed using steam over an alumina (B75360) catalyst at high temperatures. This process yields 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride (B91410), which is subsequently decarboxylated to 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reduction of 2,3,4,5-Tetrafluorochlorobenzene to this compound

The chlorine atom is selectively removed from 2,3,4,5-tetrafluorochlorobenzene by catalytic hydrogenation.

Below is a logical workflow for this primary synthesis route.

Experimental Protocols

Synthesis of this compound from 2-Chloroheptafluorotoluene

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

-

Apparatus: A tube furnace equipped with a vaporizer and a condenser. The reaction tube is packed with activated alumina pellets.

-

Procedure:

-

2-Chloroheptafluorotoluene is placed in the vaporizer.

-

A stream of nitrogen saturated with water is passed through the vaporizer and then into the reaction tube heated to a high temperature.

-

The products are collected in a condenser.

-

The crude product, consisting of 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and 2,3,4,5-tetrafluorochlorobenzene, is purified by distillation to isolate the 2,3,4,5-tetrafluorochlorobenzene.

-

Step 2: Reductive Dechlorination of 2,3,4,5-Tetrafluorochlorobenzene

-

Apparatus: A tube furnace with a vaporizer, a hydrogen gas inlet, and a condenser. The reaction tube is packed with a catalyst of 10% palladium on activated charcoal pellets.

-

Procedure:

-

The palladium on charcoal catalyst is preheated in the furnace at 280°C for 2 hours in a hydrogen atmosphere.

-

2,3,4,5-Tetrafluorochlorobenzene is placed in the vaporizer maintained at 110°C.

-

A steady flow of hydrogen gas (100 cm³/min) is passed through the vaporizer, carrying the vapor of the chloro compound over the heated catalyst.

-

The product, this compound, is collected in the condenser.

-

The collected product is washed with water, dried over anhydrous sodium sulfate, and purified by distillation.

-

Quantitative Data

| Synthesis Route | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Two-Step Synthesis | 2-Chloroheptafluorotoluene | 1. Alumina, Steam2. H₂, 10% Pd/C | 1. High Temp.2. 280 | 70-90 (Step 2) | High | [2] |

| Fluorination | Benzene | Fluorine gas, FeF₃ or CoF₃ | - | - | - | [2] |

| Dehydrofluorination | 1,2,3,4-Tetrafluorotoluene | - | - | - | - | [2] |

Characterization Data of this compound

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₆H₂F₄ | [3] |

| Molecular Weight | 150.07 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 95 °C | |

| Melting Point | -42 °C | |

| Density | 1.4 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.408 | |

| Spectroscopic Data | ||

| ¹H NMR | Signals corresponding to two adjacent protons | - |

| ¹⁹F NMR | Signals corresponding to four adjacent fluorine atoms | - |

| Mass Spectrum | Molecular ion peak (M⁺) at m/z = 150 | - |

| Infrared Spectrum | Characteristic C-F and aromatic C-H stretching frequencies | [4] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the characterization and identification of this compound, confirming its isomeric structure.

Conclusion

The synthesis of this compound, particularly from 2-chloroheptafluorotoluene, is a well-established method that provides good yields of this important fluorinated building block. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The unique properties imparted by the fluorine atoms in this compound will continue to make it a compound of significant interest in the design and synthesis of novel molecules with tailored functionalities.

References

An In-depth Technical Guide to 1,2,3,4-Tetrafluorobenzene (CAS: 551-62-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-tetrafluorobenzene (B1293379), a key fluorinated building block in organic synthesis. It details its physicochemical properties, spectroscopic data, synthesis, and reactivity. A significant application of this compound as a precursor in the synthesis of quinazoline-based pharmaceuticals is highlighted, including a detailed synthetic pathway and experimental protocols.

Core Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] The introduction of four fluorine atoms to the benzene (B151609) ring significantly alters its electronic properties, making it an important intermediate in the synthesis of complex fluorinated molecules.[2] Its unique chemical characteristics contribute to enhanced metabolic stability and binding affinity in the final drug products.[2]

A summary of its key physical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 551-62-2 | [2] |

| Molecular Formula | C₆H₂F₄ | [2] |

| Molecular Weight | 150.08 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 94-95 °C | [2] |

| Melting Point | -42 °C | [2] |

| Density | 1.43 g/mL | [2] |

| Refractive Index (n20D) | 1.41 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals |

| Mass Spectrum (EI) | Major fragments at m/z: 150 (M+), 131, 112, 100 |

| Infrared (IR) Spectrum | Key absorptions indicative of C-F and aromatic C-H stretching. |

| ¹H NMR | Complex multiplets in the aromatic region. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with characteristic C-F coupling. |

| ¹⁹F NMR | Multiple signals due to the different fluorine environments. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from 2-chloroheptafluorotoluene.

Experimental Protocol: Synthesis of this compound

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

-

Materials: 2-Chloroheptafluorotoluene, steam, alumina (B75360) catalyst.

-

Procedure: 2-Chloroheptafluorotoluene is passed over an alumina catalyst at high temperatures in the presence of steam. This process results in the hydrolysis of the trifluoromethyl group to a carboxylic acid, which then decarboxylates to yield 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reductive Dechlorination of 2,3,4,5-Tetrafluorochlorobenzene

-

Materials: 2,3,4,5-Tetrafluorochlorobenzene, hydrogen gas, 10% palladium on activated charcoal.

-

Procedure: The vapor of 2,3,4,5-tetrafluorochlorobenzene is mixed with hydrogen gas and passed through a tube furnace containing a 10% palladium on activated charcoal catalyst heated to 280 °C. The chlorine atom is preferentially removed to yield this compound. The product is then collected and purified by distillation.

Synthesis of this compound.

Reactivity and Application in Pharmaceutical Synthesis

The electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of various pharmaceutical intermediates. A key synthetic transformation is the conversion to 2,3,4,5-tetrafluoroaniline, a versatile precursor for quinazoline-based drugs.

Synthetic Pathway to Quinazoline-Based Drug Precursors

The following workflow illustrates the conversion of this compound to a key intermediate used in the synthesis of quinazoline-based kinase inhibitors.

Synthetic pathway to quinazoline drug scaffolds.

Experimental Protocols for Key Transformations

Protocol 1: Nitration of this compound

This procedure describes the synthesis of 2,3,4,5-tetrafluoronitrobenzene.

-

Materials: this compound, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, this compound is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period, after which it is carefully poured onto ice. The crude product is then extracted with an organic solvent, washed, dried, and purified by distillation.

Protocol 2: Reduction of 2,3,4,5-Tetrafluoronitrobenzene

This protocol details the preparation of 2,3,4,5-tetrafluoroaniline.

-

Materials: 2,3,4,5-Tetrafluoronitrobenzene, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

-

Procedure: 2,3,4,5-Tetrafluoronitrobenzene is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is made basic with a concentrated sodium hydroxide (B78521) solution. The product, 2,3,4,5-tetrafluoroaniline, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired aniline.

Protocol 3: Synthesis of a Quinazoline Core

This is a general procedure for the construction of a fluorinated quinazoline ring system from 2,3,4,5-tetrafluoroaniline, a key step in the synthesis of certain kinase inhibitors.

-

Materials: 2,3,4,5-Tetrafluoroaniline, an appropriately substituted anthranilic acid derivative, and a cyclizing agent (e.g., formamide (B127407) or a Vilsmeier reagent).

-

Procedure: 2,3,4,5-Tetrafluoroaniline is reacted with a suitable anthranilic acid derivative under conditions that promote the formation of an intermediate amide. This intermediate is then subjected to cyclization, often at elevated temperatures, to form the quinazoline ring system. The specific reagents and conditions will vary depending on the desired substitution pattern of the final quinazoline product.

Role in Drug Discovery and Development

Fluorinated quinazolines and quinolines are important classes of compounds in medicinal chemistry, with applications as kinase inhibitors for cancer therapy. The incorporation of the tetrafluorophenyl moiety can significantly impact the drug's pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atoms can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding to the target protein through favorable intermolecular interactions. While many synthetic routes to the anticancer drug Gefitinib have been reported, the use of fluorinated anilines is a common strategy in the synthesis of its analogues and other kinase inhibitors.

Simplified EGFR signaling pathway and inhibition by Gefitinib.

The diagram above illustrates the simplified epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Gefitinib, a quinazoline-based kinase inhibitor, functions by blocking the activity of EGFR, thereby inhibiting downstream signaling that leads to cell proliferation and survival. The synthesis of such inhibitors often relies on fluorinated building blocks derived from compounds like this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

Spectroscopic Profile of 1,2,3,4-Tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,4-tetrafluorobenzene (B1293379), a crucial building block in the synthesis of complex fluorinated molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.15 - 6.85 | m | - | H-5, H-6 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 145.5 (dd, J = 242.0, 14.0 Hz) | C-1, C-4 |

| 138.9 (t, J = 251.0 Hz) | C-2, C-3 |

| 118.4 (t, J = 18.0 Hz) | C-5, C-6 |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| -138.8 | F-1, F-4 |

| -154.2 | F-2, F-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | C-H stretch |

| 1630 | C=C aromatic stretch |

| 1520 | C=C aromatic stretch |

| 1280 | C-F stretch |

| 1100 | C-F stretch |

| 860 | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 100 | [M]⁺ |

| 131 | 15 | [M-F]⁺ |

| 112 | 8 | [M-2F]⁺ or [M-F-HF]⁺ |

| 100 | 5 | [C₅H₂F₂]⁺ |

| 81 | 25 | [C₄H₂F]⁺ |

| 75 | 10 | [C₆H₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound (approximately 10-20 mg for ¹H and ¹³C NMR, and 5-10 mg for ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

The final volume of the solution should be approximately 0.6-0.7 mL.

-

The sample is vortexed until the solute is completely dissolved.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired on the same instrument with a spectral width of 200-250 ppm. Proton decoupling is employed to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR: Spectra can be acquired on a spectrometer equipped with a fluorine probe. A spectral width of approximately 50-100 ppm, centered around -145 ppm, is typically used. Proton decoupling is often applied.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Liquid Film):

-

A small drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

-

A background spectrum of the empty IR beam path is recorded.

-

The sample is then placed in the beam path, and the spectrum is acquired.

-

Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range.

Data Acquisition:

-

Gas Chromatography: A capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms) is used. The oven temperature program typically starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, highlighting the information obtained from each technique.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of 1,2,3,4-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3,4-tetrafluorobenzene (B1293379) (C₆H₂F₄). The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. The guide summarizes available quantitative data, details relevant experimental protocols for the determination of thermodynamic properties, and presents a logical workflow for these experimental procedures.

Core Thermodynamic and Physical Properties

This compound is a colorless liquid with a molecular formula of C₆H₂F₄ and a molecular weight of approximately 150.07 g/mol .[1][2] It is a fluorinated aromatic compound with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4] A summary of its key physical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values for properties such as boiling and melting points across different sources.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂F₄ | [1][3] |

| Molecular Weight | 150.07 g/mol | [2] |

| CAS Number | 551-62-2 | [5][6][7] |

| Physical Description | Clear colorless liquid | [1] |

| Boiling Point | 85-87 °C | [4] |

| 94 °C | [3] | |

| Melting Point | -27 °C | [4] |

| -42 °C | [3] | |

| Density | 1.4 g/mL | [4] |

| 1.400 g/cm³ | [8] | |

| 1.43 g/cm³ | [3] | |

| Refractive Index | 1.38 | [4] |

| 1.408 | [8] | |

| 1.41 (at 20°C) | [3] | |

| Vapor Pressure | 49.5 mmHg | [1] |

Experimental Protocols for Thermodynamic Property Determination

The following are detailed methodologies for the experimental determination of key thermodynamic properties of liquid organic compounds like this compound.

Determination of the Standard Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a crucible. A known length of ignition wire is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample. For liquid samples, a gelatin capsule can be used to contain the sample.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen before being pressurized with oxygen to approximately 30 atm.[11][12]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is sealed, and the stirrer is activated to ensure a uniform temperature.

-

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire.

-

Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is rinsed with a known volume of distilled water. The length of the unreacted ignition wire is measured. The bomb washings are titrated with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.

-

Calculations: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the corrected temperature rise, taking into account the heat contributions from the ignition wire and the formation of nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like fusion (melting).[13][14][15][16][17]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan.[17] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Temperature Program: The DSC is programmed to heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting point of the substance.

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is ramped. This differential heat flow is recorded as a function of temperature.

-

Data Analysis for Heat Capacity: In the regions of the thermogram where no phase transitions occur, the differential heat flow is directly proportional to the heat capacity of the sample. The heat capacity can be calculated by comparing the sample's heat flow to that of a known standard, such as sapphire.

-

Data Analysis for Enthalpy of Fusion: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH). The melting point is typically taken as the onset temperature of the peak.

Determination of Standard Molar Entropy

The absolute standard molar entropy (S°) of a substance at a given temperature is determined by measuring its heat capacity from near absolute zero (0 K) to the desired temperature and accounting for the entropy changes during phase transitions.[18][19]

Methodology:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (approaching 0 K) up to its melting point using adiabatic calorimetry.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) is measured at the melting point (Tm) using DSC, as described in the previous section. The entropy of fusion is then calculated as ΔfusS = ΔfusH / Tm.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K) using DSC or another calorimetric method.

-

Calculation of Standard Molar Entropy: The standard molar entropy at a temperature T is calculated by integrating the heat capacity data with respect to the natural logarithm of temperature and adding the entropies of any phase transitions that occur below T:

S°(T) = ∫₀ᵀm (Cp,solid / T) dT + ΔfusH / Tm + ∫ᵀmᵀ (Cp,liquid / T) dT

The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid organic compound.

Caption: Experimental workflow for determining thermodynamic properties.

References

- 1. This compound | C6H2F4 | CID 11084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-四氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 6. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 7. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 8. stenutz.eu [stenutz.eu]

- 9. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 10. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 11. ivypanda.com [ivypanda.com]

- 12. nsuworks.nova.edu [nsuworks.nova.edu]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sfu.ca [sfu.ca]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,2,3,4-Tetrafluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetrafluorobenzene (B1293379) in various organic solvents. Due to its unique physicochemical properties, this compound is a compound of interest in pharmaceutical and materials science research. Understanding its solubility is crucial for its application in synthesis, formulation, and other research and development activities.

While general solubility information is available, this guide also highlights the current gap in publicly accessible quantitative solubility data for this specific compound. A detailed, generalized experimental protocol for determining such data is therefore provided to aid researchers in their own investigations.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar carbon-fluorine bonds and nonpolar aromatic ring, exhibits a nuanced solubility profile. It is generally considered to be soluble in most organic solvents but is insoluble in water.[1]

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative data for the solubility of this compound in various organic solvents. The following table presents the qualitative solubility information that has been reported and provides a template for researchers to populate with their own experimentally determined quantitative data.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | C₂H₅OH | Polar | Soluble[1] | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble[1] | Data not available |

| Benzene | C₆H₆ | Nonpolar | Soluble[1] | Data not available |

| Water | H₂O | Very Polar | Insoluble[1] | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid compound such as this compound in an organic solvent using the isothermal saturation method, also known as the shake-flask method. This method is widely recognized for its reliability in determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the chosen organic solvent. The amount of this compound should be sufficient to ensure that a separate liquid phase of it remains after equilibration, indicating saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally, but a minimum of 24-48 hours is recommended. To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 12 hours to allow for complete phase separation.

-

Carefully withdraw a sample from the upper solvent phase using a syringe. Avoid disturbing the undissolved this compound at the bottom of the vial.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Analyze the standard solutions and the filtered sample solution using a calibrated analytical instrument. Gas chromatography (GC) with a flame ionization detector (FID) is a suitable technique for this analysis.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its instrument response on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

References

A Guide to the Historical Synthesis of Tetrafluorobenzenes for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the historical synthesis methods for the three isomers of tetrafluorobenzene: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene (B1209435). These compounds are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atoms. This guide details key historical synthetic routes, providing experimental protocols and quantitative data to aid researchers and scientists in understanding and potentially adapting these methods for modern applications.

Introduction to Tetrafluorobenzenes

Tetrafluorobenzenes are aromatic compounds in which four hydrogen atoms of the benzene (B151609) ring are substituted by fluorine atoms. The position of the fluorine atoms gives rise to three structural isomers, each with distinct physical and chemical properties. Their high electronegativity and the strength of the carbon-fluorine bond impart enhanced metabolic stability, lipophilicity, and altered electronic properties to molecules containing a tetrafluorinated phenyl moiety. Historically, the synthesis of these compounds has been a subject of significant interest, leading to the development of various synthetic strategies.

Core Synthetic Strategies

The historical synthesis of tetrafluorobenzenes has primarily revolved around three main strategies:

-

Hydrodefluorination of Highly Fluorinated Precursors: This approach involves the selective removal of fluorine atoms from more readily available per- or polyfluorinated benzenes, such as hexafluorobenzene (B1203771) or pentafluorobenzene.

-

Nucleophilic Aromatic Substitution (SNAr): This method relies on the displacement of other halogen atoms or functional groups on a benzene ring with fluoride (B91410) ions, or the displacement of fluorine atoms on a polyfluorinated ring with other nucleophiles to introduce hydrogen or other desired functionalities.

-

Multi-step Synthesis from Non-fluorinated or Partially Fluorinated Starting Materials: These routes often involve classical organic reactions such as nitration, halogenation, diazotization, and deamination to build the desired tetrafluorobenzene isomer from the ground up.

The following sections provide a detailed examination of the historical methods for synthesizing each tetrafluorobenzene isomer, complete with experimental protocols and comparative data.

Synthesis of 1,2,3,4-Tetrafluorobenzene (B1293379)

A significant historical method for the preparation of this compound involves a two-step synthesis starting from 2-chloroheptafluorotoluene.[1] This process includes the hydrolysis of the trifluoromethyl group followed by the reduction of the resulting chlorotetrafluorobenzene.

Summary of Synthesis from 2-Chloroheptafluorotoluene

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound.

Quantitative Data

| Starting Material | Reagents and Conditions | Intermediate(s) | Product | Yield (%) | Reference |

| 2-Chloroheptafluorotoluene | 1. Alumina, Steam, 330 °C 2. H₂, 10% Pd/C, 280 °C | 2,3,4,5-Tetrafluorochlorobenzene | This compound | 77 | [1] |

Experimental Protocol: Synthesis of this compound from 2-Chloroheptafluorotoluene[1]

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

-

A reaction tube is packed with activated alumina.

-

The tube is heated to 330 °C in a furnace.

-

A mixture of 2-chloroheptafluorotoluene and steam is passed through the heated tube.

-

The product stream is cooled and collected. The organic layer, containing a mixture of 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and the decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene, is separated from the aqueous layer.

-

2,3,4,5-Tetrafluorochlorobenzene is isolated by distillation.

Step 2: Reduction of 2,3,4,5-Tetrafluorochlorobenzene

-

A reaction tube is packed with a catalyst of 10% palladium on activated charcoal pellets.

-

The catalyst is pre-heated to 280 °C in a hydrogen atmosphere.

-

Vaporized 2,3,4,5-tetrafluorochlorobenzene is passed through the catalyst bed along with a stream of hydrogen gas at 280 °C and atmospheric pressure.

-

The product, this compound, is condensed and collected.

-

Purification is achieved by distillation, yielding the final product with a boiling point of 94.8-95 °C.

Synthesis of 1,2,3,5-Tetrafluorobenzene (B1583067)

The synthesis of 1,2,3,5-tetrafluorobenzene has been historically achieved through various methods, including the deamination of the corresponding tetrafluoroaniline and as a product of the hydrodefluorination of more fluorinated benzenes.

Deamination of 2,3,4,6-Tetrafluoroaniline (B1582870)

A common route to 1,2,3,5-tetrafluorobenzene involves the diazotization of 2,3,4,6-tetrafluoroaniline followed by reductive deamination.

Caption: Deamination route to 1,2,3,5-Tetrafluorobenzene.

Quantitative Data

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,3,4,6-Tetrafluoroaniline | 1. NaNO₂, H₂SO₄ 2. H₃PO₂ | 1,2,3,5-Tetrafluorobenzene | Not specified | General Method |

| Hexafluorobenzene | Et₂SiH₂, Bi(I) catalyst, 60 °C | 1,2,3,5-Tetrafluorobenzene | 2 | [2] |

Experimental Protocol: Deamination of 2,3,4,6-Tetrafluoroaniline (General Procedure)

-

2,3,4,6-Tetrafluoroaniline is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and acetic acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Hypophosphorous acid (H₃PO₂) is then added to the reaction mixture.

-

The mixture is stirred and allowed to warm to room temperature, during which nitrogen gas evolves.

-

The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed, dried, and the solvent is removed.

-

The crude product is purified by distillation to yield 1,2,3,5-tetrafluorobenzene.

Synthesis of 1,2,4,5-Tetrafluorobenzene

One of the most effective historical methods for preparing 1,2,4,5-tetrafluorobenzene involves the reaction of a fluorinated phenylhydrazine (B124118) with a source of hydroxide (B78521) or alkoxide ions.[3] Another notable method starts from 2,4-dichlorofluorobenzene and proceeds through several steps.

From Pentafluorophenylhydrazine

This method provides a high-yield synthesis of 1,2,4,5-tetrafluorobenzene.

Caption: Synthesis from Pentafluorophenylhydrazine.

Quantitative Data

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Hexafluorobenzene | 1. Hydrazine hydrate, Dioxane, Reflux 2. NaOH(aq), Reflux | 1,2,4,5-Tetrafluorobenzene | 74 | [3] |

| Pentafluorophenylhydrazine | NaOEt, Ethanol, 30-60 °C | 1,2,4,5-Tetrafluorobenzene | 69.2 | [3] |

| 4-Chloro-2,3,5,6-tetrafluorophenylhydrazine | NaOEt, Ethanol, 10 °C | 1,2,4,5-Tetrafluorobenzene | 67 | [3] |

| 4-Bromo-2,3,5,6-tetrafluorophenylhydrazine | Solid NaOH, Gentle heating | 1,2,4,5-Tetrafluorobenzene | 61 | [3] |

Experimental Protocol: Synthesis from Hexafluorobenzene via Pentafluorophenylhydrazine[3]

Step 1: Preparation of Pentafluorophenylhydrazine

-

A mixture of hexafluorobenzene (37.2 g), hydrazine hydrate (24 cc), and dioxan (100 cc) is heated at reflux for four hours.

-

The solvent is removed under reduced pressure.

Step 2: Conversion to 1,2,4,5-Tetrafluorobenzene

-

The residue from Step 1 is cooled and treated with a solution of sodium hydroxide (24 g in 100 g of water).

-

The mixture is refluxed for 2 hours.

-

The organic product is isolated by steam distillation.

-

The distillate is collected, and the organic layer is separated, dried, and purified to yield 1,2,4,5-tetrafluorobenzene. The product is characterized by vapor phase chromatography.

Physical and Spectroscopic Data of Tetrafluorobenzene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |

| This compound | 551-62-2 | C₆H₂F₄ | 150.07 | 94-95 | -42 | 1.4095 |

| 1,2,3,5-Tetrafluorobenzene | 2367-82-0 | C₆H₂F₄ | 150.07 | 84 | Not specified | 1.4 |

| 1,2,4,5-Tetrafluorobenzene | 327-54-8 | C₆H₂F₄ | 150.07 | 90 | 4 | 1.407 |

Spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, are crucial for the identification and characterization of the tetrafluorobenzene isomers. This data is widely available in chemical databases.[4][5][6][7][8][9][10][11][12][13][14][15]

Conclusion

The historical synthesis methods for tetrafluorobenzenes laid the groundwork for the production of these important fluorinated building blocks. While modern synthetic chemistry has introduced more sophisticated and efficient methods, an understanding of these classical routes remains valuable for several reasons. They often utilize readily available and inexpensive starting materials and can be performed with standard laboratory equipment. Furthermore, the chemical principles underlying these historical syntheses continue to be relevant in the design of new synthetic pathways for complex fluorinated molecules. This guide provides a foundational resource for researchers and professionals in drug development and materials science, enabling them to leverage this historical knowledge in their current and future work.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 4. 1,2,3,5-Tetrafluorobenzene(2367-82-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1,2,4,5-Tetrafluorobenzene(327-54-8) 1H NMR [m.chemicalbook.com]

- 6. This compound | C6H2F4 | CID 11084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,2,4,5-テトラフルオロベンゼン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Benzene, 1,2,4,5-tetrafluoro- [webbook.nist.gov]

- 12. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]

- 13. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 14. scbt.com [scbt.com]

- 15. 1,2,3,5-Tetrafluorobenzene | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Unique Role of Fluorine in Aromatic Systems

An In-depth Technical Guide to the Electronic Properties of Polyfluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Polyfluorinated aromatic compounds (PFAOs) represent a pivotal class of molecules in modern chemistry, with profound implications for material science, agrochemicals, and particularly, pharmaceutical development. The strategic incorporation of fluorine into an aromatic scaffold dramatically alters its electronic properties, which in turn modulates its physicochemical and biological behavior. It is estimated that over 20% of all pharmaceutical compounds contain fluorine, a testament to its utility in drug design.[1]

The effects of fluorine substitution are complex, stemming from the element's unique characteristics:

-

High Electronegativity: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Size and Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine is often considered a bioisostere of hydrogen (1.20 Å).[2] This allows for substitution with minimal steric perturbation while inducing significant electronic changes.

-

Weak π-Donation: Despite possessing lone pairs, fluorine is a poor π-donor (mesomeric effect, +M) to the aromatic system.

These fundamental characteristics lead to enhanced metabolic stability, increased lipophilicity, and modified binding affinities, making PFAOs invaluable tools for medicinal chemists seeking to optimize drug candidates.[3] This guide provides a technical overview of the core electronic properties of PFAOs, the experimental and computational methods used for their characterization, and their application in drug development.

Core Electronic Properties and Their Modulation

The introduction of one or more fluorine atoms into an aromatic ring fundamentally alters its electron distribution, influencing its reactivity, intermolecular interactions, and photophysical properties.

Frontier Molecular Orbitals (HOMO-LUMO)

Fluorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This is primarily due to the strong inductive effect of the fluorine atoms. The HOMO-LUMO energy gap, which is a key determinant of a molecule's electronic excitation properties and kinetic stability, is also modulated. For instance, studies on pinpoint-fluorinated polycyclic aromatic hydrocarbons (PAHs) have shown that fluorination can decrease the HOMO-LUMO gap compared to the non-fluorinated parent compound.[4]

Electron Affinity and Redox Potentials

The electron-withdrawing nature of fluorine increases the electron affinity of the aromatic system. This makes the compound more susceptible to reduction. In electrochemical analysis, this is observed as a shift to a higher (more positive) reduction potential in techniques like cyclic voltammetry.[5] This property is critical in designing molecules for applications in organic electronics and for understanding metabolic pathways involving electron transfer.[6]

Quantitative Data on Electronic Properties

The following table summarizes representative data on how fluorination impacts the electronic properties of aromatic compounds.

| Compound Class | Property Measured | Observation | Reference |

| Pinpoint-Fluorinated Picenes | HOMO-LUMO Energy Gap | Decreased by 0.02–0.26 eV vs. Picene | [4] |

| Pinpoint-Fluorinated Picenes | HOMO Energy Level | Lowered by 0.10–0.22 eV vs. Picene | [4] |

| Pinpoint-Fluorinated Picenes | LUMO Energy Level | Lowered by 0.12–0.41 eV vs. Picene | [4] |

| Fluoro-substituted Compounds | Electrochemical Reduction | Occurs at a higher (more positive) potential | [5] |

| Perfluoro Polycyclic Aromatic Hydrocarbons | Electron Affinity | Studied using Density Functional Theory (DFT) | [7] |

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of PFAOs. The following sections detail the methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organofluorine compounds.[1]

-

Principle: 19F NMR is highly effective due to the fluorine-19 nucleus having a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high NMR sensitivity.[1][8] Its chemical shift is highly sensitive to the local electronic environment, spanning a vast range of over 800 ppm, which minimizes signal overlap.[8]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the PFAO sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5mm NMR tube.

-

Reference Standard: Trifluorotoluene is often used as a reference material, similar to tetramethylsilane (B1202638) (TMS) for 1H NMR.[1]

-

Instrumentation: A high-performance benchtop (e.g., 1.45T) or high-field NMR spectrometer equipped with a probe capable of detecting both 1H and 19F frequencies can be used.[1]

-

Data Acquisition: Acquire a standard 1D 19F spectrum. It is common to run fluorine NMRs with both proton and carbon decoupling to simplify the spectra.[8] Long-range 19F-19F and 1H-19F spin-spin couplings are commonly observed and provide crucial structural information.[8][9]

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the number and environment of fluorine atoms in the molecule.[9]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of PFAOs.

-

Principle: Fluorinated compounds can be challenging to analyze by MS, as molecular ions are often weak or absent with standard techniques like Electron Ionization (EI).[10] Soft ionization techniques are often preferred.

-

Methodology:

-

Sample Introduction: Samples are introduced via Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Technique:

-

Field Ionization (FI): A very soft ionization technique capable of observing the molecular ion of volatile compounds where EI or Chemical Ionization (CI) fail.[10]

-

Negative-Ion Mass Spectrometry: Useful for highly electronegative fluorinated compounds.[11]

-

High-Resolution Mass Spectrometry (HRMS): Essential for non-targeted analysis to identify unknown or emerging PFAOs in complex environmental or biological samples.[12]

-

-

Mass Analysis: A Time-of-Flight (TOF) or other high-resolution mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum reveals the molecular ion (confirming molecular weight) and a characteristic fragmentation pattern that aids in structural identification. The mass spectra of fluorocarbons are often very different from their hydrocarbon analogs.[13]

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of PFAOs.

-

Principle: CV measures the current that develops in an electrochemical cell as the voltage is varied. It provides information about the oxidation and reduction potentials of a molecule. As fluorine substitution makes an aromatic ring more electron-deficient, it becomes more difficult to oxidize and easier to reduce.[5]

-

Methodology:

-

Cell Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: The PFAO of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-